1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine atoms, a sulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-4-methylbenzenesulfonyl chloride and 3-methyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to sulfoxides or sulfones.
Scientific Research Applications
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-4-methylbenzenesulfonyl bromide
- 2,5-Dibromo-4-methylimidazole
- 2,5-Dibromo-4-methylpyridine
- 2,5-Dibromo-4-methylthiazole
Uniqueness
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is unique due to the combination of its structural features, including the bromine atoms, sulfonyl group, and pyrazole ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2,5-dibromo-4-methylphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-7-5-10(13)11(6-9(7)12)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRAFFHHIGUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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